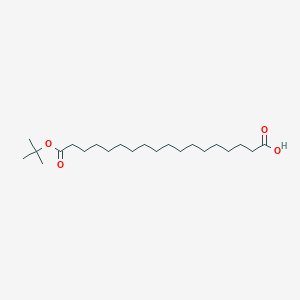

Boc-C16-COOH

描述

属性

IUPAC Name |

18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUQJXKBWRNMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650738 | |

| Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843666-40-0 | |

| Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-(tert-butoxy)-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Reagents

The most straightforward method involves esterifying octadecanedioic acid with a tert-butylating agent. Source details a protocol where octadecanedioic acid (15 g, 47.7 mmol) is suspended in toluene (191 mL) and refluxed with 1,1-di-tert-butoxy-N,N-dimethylmethanamine (22.87 mL, 95 mmol). The tert-butyl group is transferred via nucleophilic acyl substitution, selectively protecting one carboxylic acid group while leaving the other free.

Optimization of Conditions

Heating under reflux for 20 hours ensures complete conversion, followed by cooling to precipitate unreacted starting material. Filtration isolates the crude product, which is then suspended in dichloromethane to dissolve impurities. Two successive suspensions in dichloromethane and filtrations yield a white powder with high purity. This method avoids chromatography, favoring solvent-based purification, but requires precise temperature control to prevent side reactions.

Carbodiimide-Mediated Activation and Coupling

NHS Ester Formation

Source describes a carbodiimide-driven approach using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (HOSu). In a representative procedure, 18-(tert-butoxy)-18-oxooctadecanoic acid (30.0 g) is reacted with HOSu (12.1 g) and EDC·HCl (20.2 g) in dichloromethane (300 mL) at ambient temperature. The carbodiimide activates the carboxylic acid, forming an active NHS ester intermediate, which is stabilized for subsequent peptide couplings.

Workup and Purification

The reaction mixture is washed with sodium bicarbonate to remove unreacted EDC·HCl and byproducts, followed by brine to eliminate residual water. Organic layers are concentrated under vacuum, yielding the product at 92% purity (99% by HPLC). This method’s efficiency stems from mild conditions and minimal byproduct formation, making it suitable for large-scale synthesis.

Comparative Analysis with Alternative Activators

The patent also evaluates 1-hydroxybenzotriazole (HOBt) and HOSu, noting that HOSu provides superior stability for the activated ester. Substituting HOBt reduces yield to 85–88%, likely due to increased sensitivity to moisture.

Multi-Step Synthesis Involving Protective Groups

Role of tert-Butyl as a Protective Group

The tert-butoxy group shields the carboxylic acid during sequential reactions, as demonstrated in peptide synthesis. Source outlines a process where the tert-butyl-protected intermediate is activated with HOSu and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran. After coupling to a resin-bound peptide, the tert-butyl group is removed with trifluoroacetic acid, regenerating the free carboxylic acid.

Purification Challenges

Multi-step syntheses require rigorous purification to isolate intermediates. For example, after deprotection, reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves >98% purity. However, this method’s reliance on chromatography limits scalability compared to solvent-based techniques.

Comparative Evaluation of Methods

Efficiency Metrics

Cost and Practicality

EDC·HCl and HOSu are cost-effective catalysts, whereas DCC requires additional filtration steps to remove insoluble dicyclohexylurea byproducts. Direct esterification avoids carbodiimides but demands higher energy input for reflux.

Industrial-Scale Considerations

Solvent Selection

Toluene and dichloromethane are preferred for their low polarity and ease of removal. However, dichloromethane’s toxicity necessitates stringent safety protocols, while toluene’s higher boiling point extends reaction times.

Environmental Impact

Source highlights efforts to adopt environmentally preferable solvents, though none are specified in current protocols. Future work could explore cyclopentyl methyl ether or 2-methyltetrahydrofuran as greener alternatives.

Emerging Innovations

化学反应分析

Carboxylic Acid Activation for Coupling Reactions

The carboxylic acid group undergoes activation to form reactive intermediates, facilitating conjugation with nucleophiles like amines or alcohols. Common activation methods include:

Table 1: Activation Methods and Conditions

Key findings:

- NHS ester formation : Activation with N-hydroxysuccinimide (HOSu) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in dichloromethane (DCM) yields a stable succinimide ester, enabling efficient amide bond formation with amines .

- Racemization suppression : Use of 1-hydroxybenzotriazole (HOBt) with dicyclohexylcarbodiimide (DCC) minimizes racemization during peptide couplings .

Deprotection of the tert-Butyl Ester

The tert-butoxy group serves as a transient protecting group for the carboxylic acid, removable under acidic conditions to regenerate the free acid:

Table 2: Deprotection Conditions

| Reagent | Solvent | Time | Yield | Product | References |

|---|---|---|---|---|---|

| Trifluoroacetic acid | DCM | 2 hr | >90% | Octadecanedioic acid | , |

| HCl (gas) | Dioxane | 4 hr | 85% | Free carboxylic acid |

Key findings:

- TFA-mediated cleavage : Treatment with 90% trifluoroacetic acid (TFA) in water rapidly removes the tert-butyl group without side reactions .

- Scalability : Deprotection is compatible with large-scale processes, as demonstrated in the synthesis of incretin analogs .

Coupling Reactions with Amines and Alcohols

The activated carboxylic acid derivatives react with nucleophiles to form amides or esters:

Table 3: Representative Coupling Reactions

| Nucleophile | Activated Form | Solvent | Base | Product Type | References |

|---|---|---|---|---|---|

| Primary amine | NHS ester | DMF | DIEA | Amide-linked peptide | , |

| Hydroxyl group | HOBt ester | THF | NaHCO₃ | Ester-functionalized PEG | , |

Key findings:

- Amide bond formation : Coupling with lysine residues in peptide chains occurs efficiently using NHS esters in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base .

- Surface modification : The carboxylic acid reacts with hydroxylated materials (e.g., silica nanoparticles) to create ester-linked coatings .

Stability and Reaction Optimization

科学研究应用

Therapeutic Applications

1. Semaglutide Intermediate

One of the primary applications of 18-(tert-butoxy)-18-oxooctadecanoic acid is as an intermediate in the synthesis of Semaglutide, a medication used for the treatment of Type 2 diabetes. Semaglutide is a GLP-1 receptor agonist that helps regulate blood sugar levels and promotes weight loss in patients with diabetes .

2. Drug Development

The compound's ability to modify surface properties and create new chemical derivatives makes it valuable in drug formulation and development. Its protective tert-butoxy group can stabilize reactive intermediates during synthesis, facilitating the development of novel therapeutic agents .

Material Science Applications

1. Surface Modification

Due to its carboxylic acid functionality, 18-(tert-butoxy)-18-oxooctadecanoic acid can be utilized to modify the surface properties of materials. This is particularly relevant in creating coatings that enhance adhesion, hydrophobicity, or biocompatibility in various industrial applications .

2. Polymer Chemistry

The compound can also serve as a building block for polymers or copolymers, contributing to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .

Case Study 1: Semaglutide Synthesis

In a study published by K. W. Gillman et al., the use of 18-(tert-butoxy)-18-oxooctadecanoic acid as an intermediate in the synthesis of Semaglutide was highlighted. The researchers demonstrated that incorporating this compound improved yield and purity in the final product, showcasing its importance in pharmaceutical manufacturing .

Case Study 2: Surface Modification Techniques

A research project focused on using fatty acid derivatives for surface modification reported successful applications of 18-(tert-butoxy)-18-oxooctadecanoic acid in enhancing the hydrophobicity of polymer surfaces. The study found that treatments with this compound significantly increased water contact angles, indicating improved water resistance .

作用机制

The mechanism of action of 18-(tert-butoxy)-18-oxooctadecanoic acid involves its interaction with molecular targets and pathways within biological systems. The tert-butoxy group and ketone functional group play key roles in its reactivity and interactions. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Key Properties :

- Purity : ≥95% (commercial grade) .

- Storage : Recommended at +2 to +8°C to maintain stability; transport at room temperature .

- Hazards : Harmful if swallowed, inhaled, or in contact with skin; causes skin/eye irritation and respiratory tract irritation .

Its synthesis involves coupling reactions using reagents like HATU and DIPEA in DMF, often anchored to resins such as 2-chlorotrityl chloride . The tert-butyl ester group provides steric protection for the carboxylic acid during synthetic processes, enabling selective deprotection under acidic conditions .

Comparison with Similar Compounds

18-(Tert-butoxy)-18-oxooctadecanoic acid belongs to a family of α,ω-di-substituted fatty acids with tert-butyl ester and carboxylic acid functionalities. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Analogues

10-(tert-Butoxy)-10-oxodecanoic acid (CAS: 234081-96-0)

- Molecular Formula : C₁₄H₂₆O₄; Molar Mass : 258.36 g/mol.

- Used in shorter peptide conjugates for improved bioavailability .

16-(tert-Butoxy)-16-oxohexadecanoic acid

20-(tert-Butoxy)-20-oxoicosanoic acid

- Molecular Formula : C₂₄H₄₆O₄; Molar Mass : 398.62 g/mol.

- Key Differences: Extended 20-carbon chain increases hydrophobicity, favoring applications in lipid-based nanoparticles or sustained-release formulations .

Comparative Data Table

Reactivity and Stability

- Deprotection Efficiency : The tert-butyl ester group in all analogues is cleaved under strong acidic conditions (e.g., trifluoroacetic acid). Longer chains (e.g., 18-carbon) exhibit slower deprotection kinetics due to increased steric hindrance .

- Solubility : Shorter-chain analogues (e.g., 10-carbon) demonstrate higher solubility in aqueous-organic solvent mixtures, whereas 18- and 20-carbon derivatives are more compatible with lipid phases .

Research and Application Insights

- Peptide Engineering: The 18-carbon variant is integral in synthesizing peptide hybrids like sulfono-γ-AA peptides, enhancing receptor binding (e.g., GLP-1R agonists) through prolonged in vivo stability .

- Immunoassays: Conjugation to carrier proteins (e.g., KLH) enables its use as a synthetic antigen for antibody production .

生物活性

18-(Tert-butoxy)-18-oxooctadecanoic acid (CAS: 843666-40-0) is a fatty acid derivative that has garnered attention for its potential applications in pharmaceutical development, particularly in the design of long-acting peptide analogs. This compound features a tert-butoxy group, an oxo group, and a carboxylic acid group, which contribute to its biochemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The structural composition of 18-(tert-butoxy)-18-oxooctadecanoic acid includes:

- Oxo Group : A carbonyl group that may enhance reactivity.

- Tert-butoxy Group : Commonly used as a protecting group that improves stability and solubility.

- Carboxylic Acid Group : Facilitates interactions with other molecules and can modify surface properties.

These functional groups enable the compound to serve as an intermediate in synthesizing more complex molecules, such as GLP-1 analogs used for glycemic control in diabetes management .

The biological activity of 18-(tert-butoxy)-18-oxooctadecanoic acid is primarily linked to its role as a synthetic intermediate in the preparation of peptide analogs. It is notably involved in:

- GLP-1 Analog Synthesis : The compound is utilized to engineer potent exendin-4 based GLP-1 analogs for microstructure-based transdermal delivery systems aimed at glycemic control .

- Pharmacokinetics : Modifications with this fatty acid derivative are designed to extend the half-life of peptides by enhancing their stability and reducing renal clearance. For example, studies have shown that acylation with fatty acids can significantly prolong the pharmacokinetic profiles of peptides like PYY3–36 .

Biological Activity

Research indicates that 18-(tert-butoxy)-18-oxooctadecanoic acid exhibits several biological activities:

Case Studies

Several studies highlight the efficacy and applications of 18-(tert-butoxy)-18-oxooctadecanoic acid and its derivatives:

常见问题

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model the alkyl chain’s flexibility and its role in anchoring to hydrophobic protein pockets. Docking studies (AutoDock Vina) predict binding modes, while QSPR models correlate chain length with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。